Sulfo-Cy5-Tetrazine

Overview

Description

Sulfo-Cy5-Tetrazine is a water-soluble, pH-insensitive, far-red fluorescent probe. It is a derivative of the cyanine dye Cy5 and contains a tetrazine group, which allows it to undergo inverse electron demand Diels-Alder reactions with trans-cyclooctene (TCO) groups. This compound is widely used in bioorthogonal chemistry, particularly for labeling and imaging applications due to its excellent fluorescence properties and stability in biological environments .

Mechanism of Action

Target of Action

Cy5 Tetrazine, also known as Sulfo-Cy5-Tetrazine, primarily targets TCO-modified biological molecules . These targets can include a wide range of biomolecules such as peptides, proteins, and oligonucleotides .

Mode of Action

The compound interacts with its targets through a bioorthogonal reaction known as the inverse electron demand Diels–Alder (IEDDA) reaction . In this reaction, a tetrazine-functionalized molecule, such as Cy5 Tetrazine, reacts with a TCO-functionalized molecule to form a stable conjugate via a dihydropyrazine moiety . This reaction is known for its extremely fast kinetics, making it a powerful tool for bioconjugation .

Biochemical Pathways

Instead, it provides a method for labeling these molecules, allowing them to be tracked and studied within various biological systems .

Pharmacokinetics

The iedda reaction it participates in is known for its rapid kinetics, suggesting that the compound could potentially be quickly and efficiently utilized in biological systems

Result of Action

The primary result of Cy5 Tetrazine’s action is the labeling of TCO-modified biological molecules . This allows these molecules to be visualized using near-infrared (NIR) fluorescence imaging and other fluorescence-based biochemical analyses . The labeled molecules can then be tracked and studied within various biological contexts .

Action Environment

The IEDDA reaction involving Cy5 Tetrazine can occur under mild conditions, such as room temperature, neutral pH, and in aqueous media . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Cy5 Tetrazine has been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis . It interacts with various biomolecules, including peptides, proteins, and oligos . The attachment of a tetrazine moiety to these molecules generates a non-fluorescent precursor. Upon the bio-orthogonal reaction of the tetrazine fragment, a strong fluorescence signal is released from the fluorophore, resulting in significant fluorescence turn-on responses .

Cellular Effects

The cellular effects of Cy5 Tetrazine are primarily observed through its role in fluorescence imaging. It enables efficient protein labeling even in live cells and in vivo using small molecules and unnatural amino acid incorporation . This allows for the tracking of the localization and mobility of individual proteins in live cells, which is key for understanding how they mediate their function .

Molecular Mechanism

The molecular mechanism of Cy5 Tetrazine involves an inverse electron demand Diels–Alder (IEDDA) reaction. A tetrazine-functionalized molecule reacts with a TCO-functionalized molecule, forming a stable conjugate via a dihydropyrazine moiety . This reaction is extremely fast and has high specificity . Upon this reaction, a strong fluorescence signal is released from the fluorophore .

Temporal Effects in Laboratory Settings

The temporal effects of Cy5 Tetrazine in laboratory settings are primarily observed through its fluorescence turn-on responses. The attachment of a tetrazine moiety to a molecule generates a non-fluorescent precursor. Upon the bio-orthogonal reaction of the tetrazine fragment, a strong fluorescence signal is released . This process can be observed and measured over time, providing insights into the stability and long-term effects of Cy5 Tetrazine on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cy5 Tetrazine in animal models are limited, the bioorthogonal chemistry it utilizes has been shown to be highly suitable for protein labeling in quantitative single-molecule applications . This suggests that varying dosages of Cy5 Tetrazine could potentially influence the degree of protein labeling and thus the results of fluorescence imaging studies.

Metabolic Pathways

Its role in bioorthogonal chemistry suggests that it may interact with various enzymes or cofactors during the process of labeling biological molecules .

Transport and Distribution

The transport and distribution of Cy5 Tetrazine within cells and tissues are likely influenced by its interactions with various biomolecules during the process of fluorescence labeling

Subcellular Localization

Given its role in fluorescence labeling, it is likely that it can be found wherever the biomolecules it labels are located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5-Tetrazine is synthesized through a series of chemical reactions that involve the introduction of a tetrazine group into the Cy5 dye structure. The synthesis typically involves the following steps:

Preparation of Cy5 Dye: The Cy5 dye is synthesized through a series of condensation reactions involving cyanine intermediates.

Introduction of Tetrazine Group: The tetrazine group is introduced into the Cy5 dye through a reaction with a tetrazine-containing reagent under mild conditions. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5-Tetrazine primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with TCO-containing molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications .

Common Reagents and Conditions

Reagents: Trans-cyclooctene (TCO) derivatives, organic solvents (e.g., dimethyl sulfoxide, dimethylformamide), and catalysts.

Conditions: The iEDDA reaction typically occurs at room temperature and physiological pH, making it suitable for biological applications

Major Products

The major product of the iEDDA reaction between this compound and TCO-containing molecules is a stable conjugate that retains the fluorescent properties of the Cy5 dye. This conjugate is often used for labeling and imaging applications in biological systems .

Scientific Research Applications

Sulfo-Cy5-Tetrazine has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in bioorthogonal labeling of biomolecules, enabling the visualization of cellular processes in real-time.

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

Industry: Applied in the development of fluorescent dyes and labeling reagents for various industrial applications .

Comparison with Similar Compounds

Sulfo-Cy5-Tetrazine is unique due to its combination of a tetrazine group and the Cy5 dye, which provides excellent fluorescence properties and stability. Similar compounds include:

Sulfo-Cyanine5.5 Tetrazine: An analog of Cy5.5 with similar fluorescence properties but different excitation and emission wavelengths.

Methyltetrazine Derivatives: Compounds containing methyltetrazine groups that exhibit high reactivity towards cyclooctenes and are used for similar bioorthogonal applications.

Functionalized Triazines and Tetrazines: These compounds possess similar chemical properties and are used in various biological and industrial applications

This compound stands out due to its specific combination of fluorescence properties, stability, and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

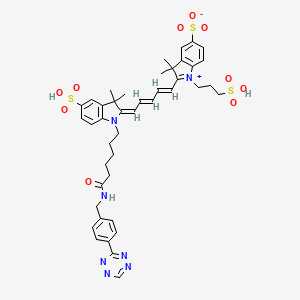

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSHKVHPUEYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N7O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.